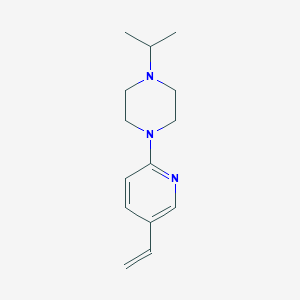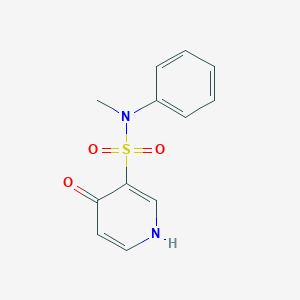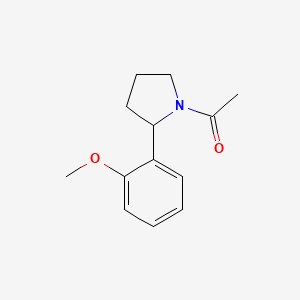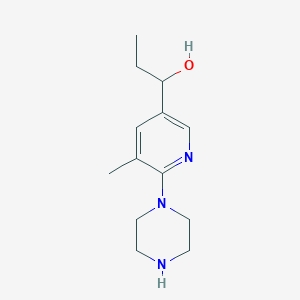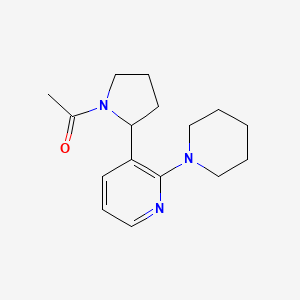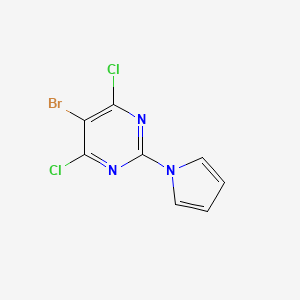
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol is a complex organic compound with the molecular formula C17H20N2O It features a pyridine ring substituted with a pyrrolidine group, a phenyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution with Pyrrolidine: The pyridine ring is then subjected to a nucleophilic substitution reaction with pyrrolidine under controlled conditions.
Addition of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Hydroxymethylation: Finally, the hydroxymethyl group is added through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)carboxylic acid.
Reduction: Formation of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow it to bind to various enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)carboxylic acid
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methane
- (4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)ethanol
Uniqueness
(4-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20N2O/c1-13-11-16(19-9-5-6-10-19)18-12-15(13)17(20)14-7-3-2-4-8-14/h2-4,7-8,11-12,17,20H,5-6,9-10H2,1H3 |
InChI Key |
KIZPGEOBGHZWLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11803280.png)

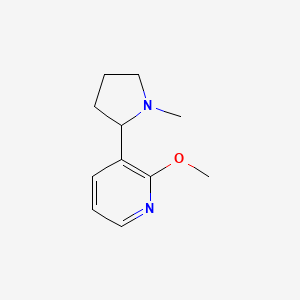
![2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11803298.png)
